5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and controlled reaction conditions to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Uniqueness
What sets 5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one apart is its unique combination of substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H23Cl2NO3 |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C26H23Cl2NO3/c1-16(2)18-5-7-19(8-6-18)24(30)14-26(32)22-13-21(28)11-12-23(22)29(25(26)31)15-17-3-9-20(27)10-4-17/h3-13,16,32H,14-15H2,1-2H3 |
InChI Key |
YDODKYZHBNYAIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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